1-(2,4-Dimethoxyphenyl)-3-[1-(4-ethoxyphenyl)ethyl]urea
Overview
Description
N-(2,4-dimethoxyphenyl)-N’-[1-(4-ethoxyphenyl)ethyl]urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-N’-[1-(4-ethoxyphenyl)ethyl]urea typically involves the reaction of 2,4-dimethoxyaniline with 1-(4-ethoxyphenyl)ethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-N’-[1-(4-ethoxyphenyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the urea moiety can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron (Fe).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro, halogenated, or other substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a tool for studying biological pathways.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-N’-[1-(4-ethoxyphenyl)ethyl]urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of methoxy and ethoxy groups can influence its binding affinity and selectivity for these targets. In chemical reactions, the urea moiety can act as a nucleophile or electrophile, participating in various reaction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-N’-phenylurea: Lacks the ethoxy group, which may affect its chemical properties and applications.
N-(4-ethoxyphenyl)-N’-phenylurea: Lacks the methoxy groups, which can influence its reactivity and biological activity.
N-(2,4-dimethoxyphenyl)-N’-[1-(4-methoxyphenyl)ethyl]urea: Similar structure but with a methoxy group instead of an ethoxy group, potentially altering its properties.
Uniqueness
N-(2,4-dimethoxyphenyl)-N’-[1-(4-ethoxyphenyl)ethyl]urea is unique due to the presence of both methoxy and ethoxy groups on its aromatic rings
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[1-(4-ethoxyphenyl)ethyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-5-25-15-8-6-14(7-9-15)13(2)20-19(22)21-17-11-10-16(23-3)12-18(17)24-4/h6-13H,5H2,1-4H3,(H2,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOSSVVPZGSELX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=O)NC2=C(C=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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